パミコグレレル
概要
説明
科学的研究の応用
Pamicogrel has several scientific research applications:
Chemistry: Pamicogrel is used as a model compound in studies involving cyclooxygenase inhibitors and their chemical properties.
作用機序
パミコグレレルは、トロンボキサンやプロスタグランジンなど、プロスタノイドの生成に関与する酵素であるシクロオキシゲナーゼを阻害することにより、その効果を発揮します . シクロオキシゲナーゼを阻害することにより、パミコグレレルは血小板凝集の強力な促進剤であるトロンボキサンA2の生成を減少させます . この阻害は、血小板凝集の減少と血栓症イベントのリスクの低下につながります .
類似の化合物との比較
パミコグレレルは、アセチルサリチル酸(アスピリン)、クロピドグレル、チカグレロなど、他のシクロオキシゲナーゼ阻害剤と類似しています . パミコグレレルは、その化学構造と特異的な阻害特性においてユニークです。 シクロオキシゲナーゼを不可逆的に阻害するアセチルサリチル酸とは異なり、パミコグレレルは異なる作用機序を持ち、副作用が少ない可能性があります . 類似の化合物には次のようなものがあります。
- アセチルサリチル酸(アスピリン)
- クロピドグレル
- チカグレロ
- プラズグレレル
- カングレロ
生化学分析
Biochemical Properties
Pamicogrel plays a significant role in inhibiting cyclooxygenase enzymes, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, Pamicogrel prevents the conversion of arachidonic acid to thromboxane A2, a potent promoter of platelet aggregation . This inhibition reduces platelet aggregation and thrombus formation, making Pamicogrel effective in preventing arterial occlusive diseases . Additionally, Pamicogrel interacts with various biomolecules, including proteins and enzymes involved in the inflammatory response, further enhancing its anti-inflammatory properties .
Cellular Effects
Pamicogrel exerts its effects on various cell types, particularly platelets. By inhibiting cyclooxygenase enzymes, Pamicogrel reduces the production of thromboxane A2, leading to decreased platelet aggregation . This effect is crucial in preventing thrombus formation in arterial occlusive diseases. Furthermore, Pamicogrel influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cyclooxygenase enzymes . These changes result in reduced inflammation and improved blood flow in affected tissues .
Molecular Mechanism
The molecular mechanism of Pamicogrel involves the inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2 . By binding to the active sites of these enzymes, Pamicogrel prevents the conversion of arachidonic acid to thromboxane A2, thereby reducing platelet aggregation . Additionally, Pamicogrel’s inhibition of cyclooxygenase enzymes leads to decreased production of prostaglandins, which are involved in the inflammatory response . This dual action of Pamicogrel makes it effective in both anti-platelet and anti-inflammatory therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pamicogrel have been observed to change over time. Pamicogrel is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that Pamicogrel maintains its anti-platelet and anti-inflammatory effects over time, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that Pamicogrel’s effects on cellular function, including platelet aggregation and inflammation, remain consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of Pamicogrel vary with different dosages. At lower doses, Pamicogrel effectively inhibits platelet aggregation and reduces inflammation without causing significant adverse effects . At higher doses, Pamicogrel may cause toxic effects, including gastrointestinal irritation and bleeding . Threshold effects have been observed, where the efficacy of Pamicogrel plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects . These findings highlight the importance of optimizing the dosage of Pamicogrel to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
Pamicogrel is metabolized primarily in the liver, where it undergoes hydrolysis to form its active metabolite . This active metabolite then inhibits cyclooxygenase enzymes, exerting its anti-platelet and anti-inflammatory effects . The metabolic pathways of Pamicogrel involve various enzymes, including cytochrome P450 isoenzymes, which play a crucial role in its biotransformation . Additionally, Pamicogrel’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
Pamicogrel is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Pamicogrel accumulates in specific compartments, including the cytoplasm and organelles involved in its metabolism . This distribution pattern is essential for Pamicogrel to exert its therapeutic effects effectively .
Subcellular Localization
The subcellular localization of Pamicogrel is primarily in the cytoplasm, where it interacts with cyclooxygenase enzymes . Pamicogrel’s activity and function are influenced by its localization within the cell, as it needs to be in proximity to its target enzymes to exert its effects . Additionally, Pamicogrel may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its therapeutic efficacy .
準備方法
化学反応の分析
パミコグレレルは、次のようなさまざまな化学反応を起こします。
酸化: パミコグレレルは、特定の条件下で酸化されて、酸化誘導体を形成する可能性があります。
還元: 還元反応により、パミコグレレルを還元型に変換できます。
置換: パミコグレレルは、特定の官能基が他の官能基に置き換わる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究における用途
パミコグレレルは、いくつかの科学研究用途があります。
化学: パミコグレレルは、シクロオキシゲナーゼ阻害剤とその化学的特性に関する研究におけるモデル化合物として使用されます。
生物学: 血小板凝集とその阻害に関する研究で使用され、血小板機能と関連する障害のメカニズムに関する洞察を提供します.
類似化合物との比較
Pamicogrel is similar to other cyclooxygenase inhibitors such as acetylsalicylic acid (aspirin), clopidogrel, and ticagrelor . Pamicogrel is unique in its chemical structure and specific inhibitory properties. Unlike acetylsalicylic acid, which irreversibly inhibits cyclooxygenase, Pamicogrel has a different mechanism of action and potentially fewer side effects . Similar compounds include:
- Acetylsalicylic acid (Aspirin)
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
These compounds share similar therapeutic applications but differ in their chemical structures, mechanisms of action, and pharmacokinetic properties .
特性
IUPAC Name |
ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHOARKJADAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048804 | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-34-7 | |
Record name | Pamicogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101001-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamicogrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMICOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pamicogrel?
A1: Pamicogrel functions as a cyclooxygenase inhibitor, specifically targeting platelet aggregation. [] While its precise mechanism remains undefined in the provided abstracts, this classification suggests it likely interferes with the cyclooxygenase enzyme involved in thromboxane A2 synthesis, a potent platelet activator. This inhibition ultimately prevents platelet clumping and thrombus formation. []
Q2: What are some of the potential therapeutic applications of Pamicogrel?
A2: Pamicogrel demonstrates potential in both prophylactic and therapeutic settings. Research suggests its usefulness in addressing chronic arterial occlusion. [] Additionally, Pamicogrel shows promise in treating conditions like ischemic brain injury, particularly when arising from compromised cerebral circulation such as cerebral hemorrhage or infarction. [] This points towards potential applications in managing cardiovascular and cerebrovascular diseases. []
Q3: Are there any formulations being explored to enhance Pamicogrel delivery?
A3: Yes, research explores different formulations to potentially improve Pamicogrel administration and effectiveness. One such approach involves incorporating Pamicogrel into an oral enteric preparation alongside aspirin. [] This formulation aims to mitigate the gastrointestinal side effects often associated with aspirin use. Another approach investigates the development of dispersible tablets containing Pamicogrel. [] This format aims to achieve faster disintegration and dissolution, leading to potentially quicker absorption and enhanced bioavailability compared to conventional tablets or capsules. []
Q4: What other drugs are often mentioned in conjunction with Pamicogrel within the context of cardiovascular disease treatment?
A4: Several other medications, often classified as antiplatelet or anticoagulant agents, are mentioned alongside Pamicogrel in the context of cardiovascular disease management. These include clopidogrel, prasugrel, ticagrelor, sarpogrelate, and anagrelide, among others. [, ] The co-formulation of Pamicogrel with aspirin in specific preparations highlights their potential synergistic effects in addressing cardiovascular conditions. [] The inclusion of Pamicogrel in a broader class of anticoagulants in dispersible tablet formulations further emphasizes its potential role within a multi-faceted approach to treating cardiovascular and related diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。